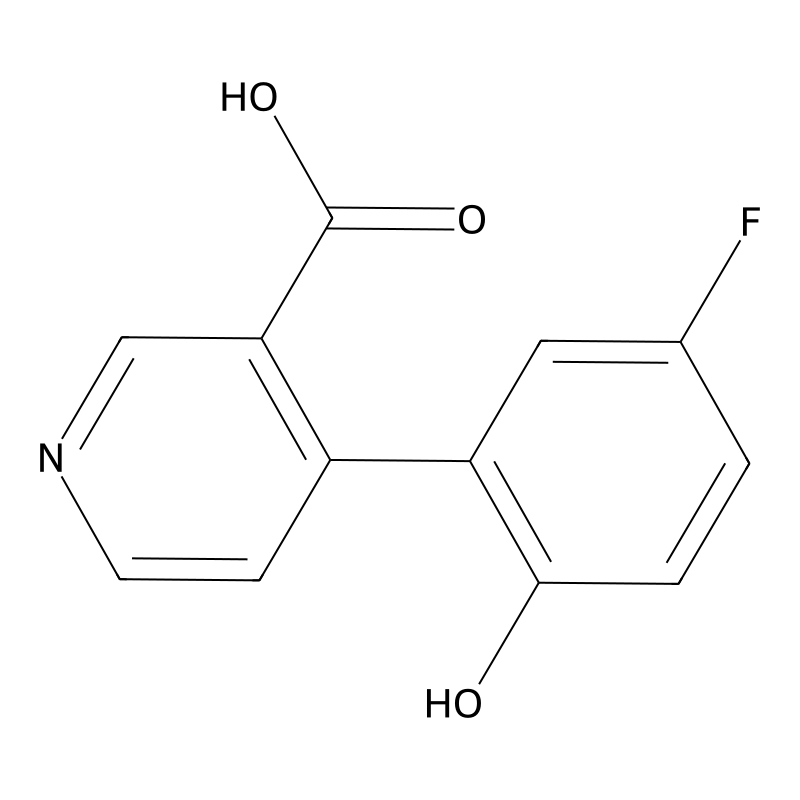

4-(5-Fluoro-2-hydroxyphenyl)nicotinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Inhibitor of enzymes

The nicotinic acid moiety of 4-FHPN shares some structural similarity with nicotinamide adenine dinucleotide (NAD+), a critical cellular molecule involved in various enzymatic reactions. This similarity could allow 4-FHPN to competitively bind to the active site of certain enzymes that utilize NAD+, potentially inhibiting their activity. More research is needed to explore this possibility and identify specific enzymes that 4-FHPN might target [].

Modulator of biological processes

The fluorinated hydroxyphenyl group of 4-FHPN might influence its biological properties. Fluorine substitution can sometimes affect a molecule's interaction with biological targets. Additionally, the hydroxy group can participate in hydrogen bonding, potentially influencing how 4-FHPN interacts with other molecules. These properties could make 4-FHPN a candidate for modulating various biological processes, but further research is required to understand its specific effects [].

Radiopharmaceutical development

The presence of fluorine-18 (18F) isotope as a substitute for a hydrogen atom could be useful for radiopharmaceutical development. 18F is a commonly used positron-emitting isotope for PET (Positron Emission Tomography) imaging. If a radiolabeled version of 4-FHPN could be synthesized, it might be explored for its potential application in PET imaging studies [].